molecular formula C13H21N3O3 B4844810 1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid

1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid

Cat. No. B4844810
M. Wt: 267.32 g/mol
InChI Key: VTFQUDNZBHTAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPPC is a pyrazole derivative that has been synthesized using various methods. It has been found to have unique biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been found to have multiple mechanisms of action, including the inhibition of glutamate release, the inhibition of cell growth, and the induction of apoptosis. 1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to bind to the AMPA receptor, which is involved in the release of glutamate. By binding to this receptor, 1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid can inhibit the release of glutamate, which can reduce the excitotoxicity associated with various neurological disorders. 1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been found to have unique biochemical and physiological effects. In vitro studies have shown that 1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid can inhibit the release of glutamate, reduce the excitotoxicity associated with various neurological disorders, and inhibit the growth of cancer cells. In vivo studies have shown that 1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid can improve cognitive function and reduce the severity of neurological disorders. 1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has also been found to have anti-inflammatory effects, which can reduce inflammation associated with various diseases.

Advantages and Limitations for Lab Experiments

1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has several advantages for use in laboratory experiments. It has a high yield and purity, making it easy to synthesize. 1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has also been found to have unique biochemical and physiological effects, making it a promising candidate for use in various experiments. However, 1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has some limitations, including its solubility and stability. 1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is not very soluble in water, which can limit its use in certain experiments. 1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is also unstable in acidic conditions, which can limit its shelf life.

Future Directions

There are several future directions for the use of 1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid in scientific research. One direction is to further investigate its neuroprotective effects and its potential applications in the treatment of neurological disorders. Another direction is to investigate its potential as an anticancer agent and to develop new compounds based on 1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid for use in cancer treatment. Additionally, there is potential for the use of 1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid in drug development, as it has been shown to have unique biochemical and physiological effects. Further research is needed to fully explore the potential of 1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid in these areas.
In conclusion, 1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using various methods and has been found to have unique biochemical and physiological effects. 1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has potential applications in neuroscience, cancer research, and drug development. Further research is needed to fully explore the potential of 1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid in these areas.

Scientific Research Applications

1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been found to have potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, 1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to have neuroprotective effects and can inhibit the release of glutamate, which is involved in various neurological disorders. In cancer research, 1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been found to inhibit the growth of cancer cells and induce apoptosis. 1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has also been used as a starting material for the synthesis of various compounds that have potential applications in drug development.

properties

IUPAC Name

3-(heptan-2-ylcarbamoyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-4-5-6-7-9(2)14-12(17)11-10(13(18)19)8-16(3)15-11/h8-9H,4-7H2,1-3H3,(H,14,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFQUDNZBHTAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)NC(=O)C1=NN(C=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(heptan-2-ylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.